(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
Description
Historical Context of Cyanoacrylamide Derivatives
Cyanoacrylamide derivatives trace their origins to the serendipitous discovery of cyanoacrylates in 1942 during World War II, when researchers sought materials for precision optical components. Early cyanoacrylates, such as ethyl cyanoacrylate, were initially dismissed due to their indiscriminate adhesive properties but later repurposed as surgical adhesives and industrial glues following their commercialization in 1958. The transition from cyanoacrylates to cyanoacrylamides in medicinal chemistry arose from the need to balance reactivity with selectivity. Unlike their ester counterparts, cyanoacrylamides exhibit modulated electrophilicity, enabling reversible covalent interactions with biological targets—a critical feature for reducing off-target effects in drug design.
Recent innovations, such as the incorporation of 2-cyanoacrylamide moieties into kinase inhibitors, demonstrate their utility in achieving transient covalent binding. For instance, imidazopyridine-based derivatives like 13h (IC~50~ = 27 nM against TAK1) leverage the cyanoacrylamide group to form reversible bonds with cysteine residues, enhancing target engagement without permanent modification. This reversible mechanism, validated by β-mercaptoethanol competition assays, underscores the scaffold’s potential in designing safer covalent drugs.
Pyrazole Scaffolds in Medicinal Chemistry Research
Pyrazole, a five-membered aromatic heterocycle with adjacent nitrogen atoms, has become a cornerstone of drug discovery due to its metabolic stability and capacity for diverse substitution patterns. Since the introduction of phenazone as an antipyretic agent in the late 19th century, pyrazole derivatives have expanded into nearly every therapeutic domain. Notable examples include celecoxib (COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and cimetidine (H~2~ receptor antagonist), which collectively validate the scaffold’s adaptability.
Structural modifications to the pyrazole core enable precise tuning of pharmacological activity. For example, substituting the N-1 position with electron-withdrawing groups enhances kinase inhibition, while aryl substitutions at C-3 and C-5 improve antibacterial potency. A 2015 study demonstrated that pyrazole-carboxamide derivatives bearing thiol moieties inhibit histone deacetylases (HDACs) with IC~50~ values as low as 0.08 μM, surpassing the reference drug vorinostat. Similarly, pyrazole hybrids with isatin and benzenesulfonamide motifs exhibit nanomolar inhibition of cancer-associated carbonic anhydrase isoforms (e.g., K~i~ = 2.5 nM for hCA IX).
The 4-chlorophenylpyrazole moiety in (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide likely enhances target affinity through hydrophobic interactions and π-stacking, while the chlorine atom may improve metabolic stability by resisting oxidative degradation.
Evolution of Reversible Covalent Inhibitors
Traditional covalent inhibitors, such as (5Z)-7-oxozeaenol, rely on irreversible bond formation with cysteine or lysine residues, leading to prolonged target suppression and potential toxicity. Reversible covalent inhibitors address these limitations by forming transient bonds that permit regulatory feedback and reduce off-target reactivity. The 2-cyanoacrylamide group exemplifies this approach, as its α,β-unsaturated carbonyl system undergoes Michael addition with thiols but can dissociate under physiological conditions.
In the context of TAK1 inhibition, derivatives like 13h achieve sub-30 nM potency through reversible cyanoacrylamide-cysteine interactions, as evidenced by rapid β-mercaptoethanol-mediated bond reversal. This dynamic binding mode enables precise modulation of kinase signaling pathways, particularly NF-κB and MAPK cascades, which are dysregulated in inflammatory and neoplastic diseases. Computational studies further suggest that the cyclohexyl group in this compound may occupy hydrophobic pockets adjacent to the target’s active site, enhancing binding specificity.
Current Research Landscape
Contemporary drug discovery increasingly prioritizes hybrid scaffolds that merge multiple pharmacophores to overcome single-target limitations. The integration of pyrazole and cyanoacrylamide motifs in this compound reflects this trend, combining the pyrazole’s proven versatility with the cyanoacrylamide’s reversible covalent capability. Recent studies highlight similar hybrids, such as imidazopyridine-cyanoacrylamide conjugates, which exhibit dual inhibition of TAK1 and related kinases.
Emerging applications extend beyond oncology. For instance, pyrazole-cyanoacrylamide derivatives are being explored as anti-inflammatory agents targeting IRAK4 and as antivirals inhibiting SARS-CoV-2 main protease. Advances in crystallography and molecular dynamics simulations are further elucidating structure-activity relationships (SARs), enabling rational optimization of substituent effects on potency and selectivity.
Properties
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-6-8-18(9-7-16)24-13-14(12-22-24)10-15(11-21)19(25)23-17-4-2-1-3-5-17/h6-10,12-13,17H,1-5H2,(H,23,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYQHVXVHYCHW-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide is a synthetic compound notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a cyano group, and an enamide functional group. Its molecular formula is , with a molecular weight of approximately 360.84 g/mol. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, making it a candidate for drug development.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes .
Anticancer Potential
Studies have demonstrated that pyrazole derivatives possess anticancer activities. For example, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The results suggest that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, a comparison with other structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains cyano and enamide functionalities | Potential anti-inflammatory and anticancer activity |
| Phenylpyrazole Derivatives | Insecticidal properties | Effective against pests |
| Pyrazole-based Anticancer Agents | Antiproliferative effects | Target various cancer types |
| Cyano-containing Compounds | Diverse reactivity | Various biological activities |
This table illustrates the unique therapeutic applications stemming from the specific structural features of this compound.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Study on Antifungal Activity : A study published in PubMed evaluated 3-(4-chlorophenyl)-4-substituted pyrazole derivatives for antifungal activity against pathogenic strains. Some derivatives showed promising results against fungi and Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial activity .
- Anticancer Screening : Another research effort focused on synthesizing pyrazole derivatives and assessing their effects on human cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as anticancer agents.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell survival and apoptosis.
Scientific Research Applications
Biological Activities
The compound has been investigated for several potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Potential : Research suggests that (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide may possess antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Studies
One study focused on the synthesis of various derivatives of this compound to evaluate their antimicrobial efficacy. The results demonstrated that certain modifications to the structure enhanced activity against specific bacterial strains, suggesting avenues for further optimization in drug design.
Anti-inflammatory Mechanisms
Research has also delved into the anti-inflammatory mechanisms of this compound. It was found to inhibit key pro-inflammatory cytokines in vitro, which could lead to its application in managing chronic inflammatory conditions.
Anticancer Research
A significant study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential as a lead compound for anticancer drug development.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole ring, cyano group, enamide | Antimicrobial, anti-inflammatory, anticancer |
| Phenylpyrazole Derivatives | Various aryl substitutions | Insecticidal properties |
| Pyrazole-based Anticancer Agents | Antiproliferative effects | Anticancer agents |
This table illustrates the unique structural features of this compound compared to related compounds, emphasizing its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : 4-Chlorophenyl (target compound) vs. 3-bromophenyl (Compound 3) substituents show that halogen position impacts cytotoxicity. Bromine’s larger size may reduce activity compared to chlorine .
- Amide Moieties : Cyclohexyl (target) vs. trifluoromethylphenyl () substituents suggest steric and electronic differences. The cyclohexyl group may reduce metabolic degradation compared to aromatic amides .
Cytotoxic Activity
Structure-Activity Relationship (SAR) Insights :
- Halogen Position : Para-substituted chlorophenyl (Compound 2, IC₅₀ = 37.24 µg/mL) outperforms meta-substituted bromophenyl (Compound 3, IC₅₀ = 422.22 µg/mL) .
- Bulky Substituents : 4-Isopropylphenyl (Compound 4) and cyclohexyl (target compound) may enhance target binding through hydrophobic interactions.
- Electron-Withdrawing Groups: Cyano and CF₃ groups () likely stabilize enamide conformations critical for bioactivity .
Q & A
Q. What synthetic methodologies are effective for preparing (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide?
The compound can be synthesized via Claisen-Schmidt condensation , optimized using microwave-assisted techniques. For example:
- React 4-chlorophenylpyrazole derivatives with cyanoacetamide under microwave irradiation (80–100°C, 700 W, 5–10 minutes) to form the α,β-unsaturated enamide core .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%).
Q. Which spectroscopic techniques are critical for structural characterization?
Q. What in vitro models are suitable for preliminary cytotoxicity evaluation?
Use MCF-7 breast cancer cells and Vero kidney cells for cytotoxicity screening:
- Treat cells with 1–100 μg/mL of the compound for 48 hours.
- Assess viability via Presto Blue™ assay (absorbance at 570/600 nm) .
- Calculate IC50 values; compounds with IC50 < 50 μg/mL are prioritized for further study (e.g., halogen-substituted analogs in showed IC50 = 100 μg/mL) .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
- Perform dose-response curves with tighter concentration gradients (e.g., 0.1–50 μg/mL).
- Validate via apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) to distinguish cytostatic vs. cytotoxic effects.
- Control for batch-to-batch variability in compound purity (e.g., HPLC monitoring) .
Q. What reaction parameters optimize yield and purity in microwave-assisted synthesis?
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Irradiation time | 6–10 minutes | >75% yield |
| Temperature | 80–90°C | Minimizes decomposition |
| Solvent | Ethanol/water (3:1) | Enhances solubility |
Q. Which computational tools analyze electronic properties for structure-activity relationships (SAR)?
- Use Multiwfn to calculate:
- Electrostatic potential (ESP) : Identify nucleophilic/electrophilic regions on the pyrazole ring.
- Electron localization function (ELF) : Map π-conjugation in the enamide system .
- Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
Q. What challenges arise in X-ray crystallographic refinement of this compound?
- Disorder in cyclohexyl groups : Use SHELXL restraints (DFIX, SIMU) to model thermal motion .
- Weak C-H···π interactions : Refine with ISOR and RIGU commands to stabilize packing motifs.
- Target R-factor < 0.05 and wR2 < 0.15 for high-resolution (<1.0 Å) data .
Q. How do substituents influence biological activity?
| Substituent | IC50 (MCF-7) | Notes |
|---|---|---|
| 4-Chlorophenyl | 1484.75 μg/mL | Low cytotoxicity |
| 3-Bromophenyl | 100 μg/mL | Enhanced activity |
- SAR Insight : Electron-withdrawing groups (e.g., Br) improve cellular uptake and target binding.
Data Contradiction Analysis
- Example : A study reports IC50 = 100 μg/mL, while another shows no activity (IC50 > 1000 μg/mL).
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
